molecular formula C11H11NO4 B7817539 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile

2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile

Cat. No.: B7817539
M. Wt: 221.21 g/mol
InChI Key: IOBXWHOSUNTHIF-UHFFFAOYSA-N
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Description

2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a benzodioxole ring with methoxy groups at the 4 and 7 positions and an acetonitrile group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid as the starting material.

  • Conversion to Acid Chloride: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

  • Nucleophilic Substitution: The acid chloride undergoes nucleophilic substitution with potassium cyanide (KCN) to form the nitrile group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to primary amines.

  • Substitution: Substitution reactions can occur at the methoxy groups or the benzodioxole ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound differs by having a propanoic acid group instead of the acetonitrile group.

  • 2-(4,7-Dimethoxy-benzo[1,3]dioxol-5-yl)-1-methyl-ethylamine: This compound has an ethylamine group instead of the acetonitrile group.

This compound's versatility and potential make it a valuable subject of study and application in multiple scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation and advancement in research and industry.

Properties

IUPAC Name

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBXWHOSUNTHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CC#N)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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